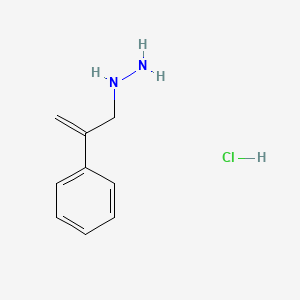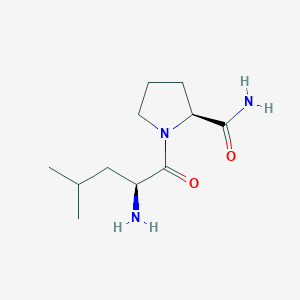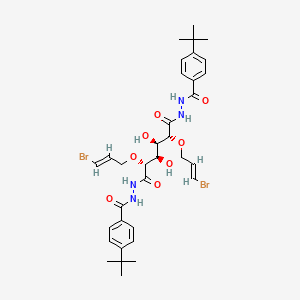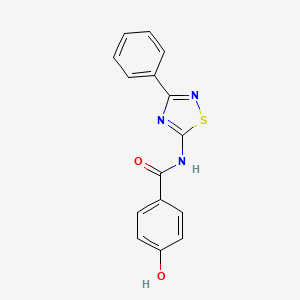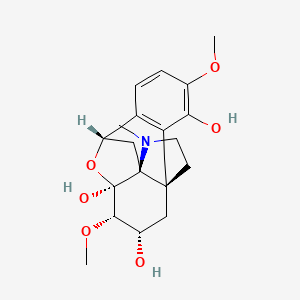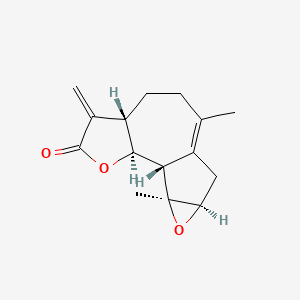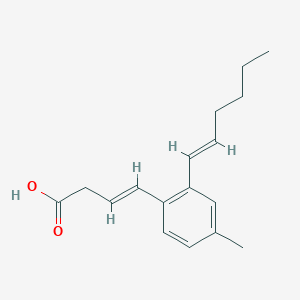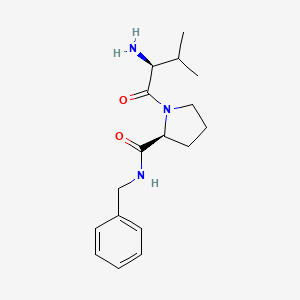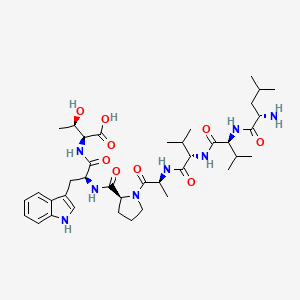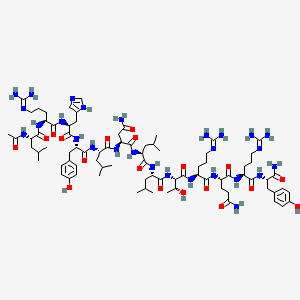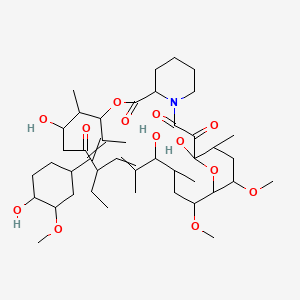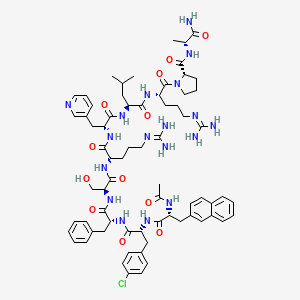![molecular formula C15H18ClNO B10850242 8-Chloro-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydro-2H-benzo[f]quinolin-3-one](/img/structure/B10850242.png)
8-Chloro-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydro-2H-benzo[f]quinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-266111 is a small molecule drug initially developed by Eli Lilly and Company. It functions as a 5 alpha-reductase inhibitor, targeting the enzyme responsible for converting testosterone to dihydrotestosterone. This compound was primarily investigated for its potential therapeutic applications in treating urogenital diseases, particularly benign prostatic hyperplasia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LY-266111 involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of the chlorine atom via halogenation.
- Final purification and crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of LY-266111 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
- Use of automated reactors for precise control of reaction parameters.
- Implementation of continuous flow chemistry to enhance efficiency.
- Advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions: LY-266111 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: Halogen substitution reactions can introduce different halogen atoms, affecting the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine gas or bromine are employed.
Major Products: The major products formed from these reactions include various derivatives of LY-266111 with modified functional groups, which can be further studied for their biological activities.
Scientific Research Applications
Chemistry: Used as a model compound to study the inhibition of 5 alpha-reductase and its effects on steroid metabolism.
Biology: Investigated for its role in modulating androgen levels and its impact on cellular processes.
Medicine: Explored as a therapeutic agent for treating benign prostatic hyperplasia and other urogenital disorders.
Industry: Potential applications in the development of new pharmaceuticals targeting androgen-related conditions.
Mechanism of Action
LY-266111 exerts its effects by inhibiting the enzyme 5 alpha-reductase, which is responsible for converting testosterone to dihydrotestosterone. This inhibition reduces the levels of dihydrotestosterone, thereby alleviating symptoms associated with conditions like benign prostatic hyperplasia. The molecular targets include the active site of the 5 alpha-reductase enzyme, and the pathways involved are related to androgen metabolism .
Comparison with Similar Compounds
Finasteride: Another 5 alpha-reductase inhibitor used to treat benign prostatic hyperplasia and androgenic alopecia.
Dutasteride: A more potent 5 alpha-reductase inhibitor with similar applications.
Comparison:
Uniqueness: LY-266111 is unique in its specific molecular structure and its development history with Eli Lilly and Company. Unlike finasteride and dutasteride, LY-266111’s development was discontinued at the preclinical stage, making it less studied but still valuable for research purposes.
Potency: Compared to finasteride and dutasteride, LY-266111 may have different potency and selectivity profiles, which could influence its therapeutic applications and side effects.
Properties
Molecular Formula |
C15H18ClNO |
|---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
(4aR,10bR)-8-chloro-4,10b-dimethyl-2,4a,5,6-tetrahydro-1H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C15H18ClNO/c1-15-8-7-14(18)17(2)13(15)6-3-10-9-11(16)4-5-12(10)15/h4-5,9,13H,3,6-8H2,1-2H3/t13-,15-/m1/s1 |
InChI Key |
KTBSRSVHEOTHLD-UKRRQHHQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)N([C@@H]1CCC3=C2C=CC(=C3)Cl)C |
Canonical SMILES |
CC12CCC(=O)N(C1CCC3=C2C=CC(=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



